Nitric acid, cerium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitric acid, cerium salt, commonly known as cerium nitrate, is a compound that consists of cerium ions and nitrate ions. Cerium is a rare earth element, and its nitrate salts are typically found in two oxidation states: cerium(III) and cerium(IV). These salts are used in various applications due to their unique chemical properties, including their ability to act as oxidizing agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cerium nitrate can be synthesized by reacting cerium oxide (CeO₂) with nitric acid (HNO₃). The reaction typically involves dissolving cerium oxide in concentrated nitric acid, followed by evaporation to obtain cerium nitrate crystals. The reaction can be represented as: [ \text{CeO}_2 + 4\text{HNO}_3 \rightarrow \text{Ce(NO}_3\text{)}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, cerium nitrate is produced by dissolving cerium oxide in nitric acid under controlled conditions. The solution is then evaporated to yield cerium nitrate crystals. The process may involve additional purification steps to ensure the desired purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cerium nitrate undergoes various chemical reactions, including:

Oxidation: Cerium(IV) nitrate is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: Cerium(III) nitrate can be reduced to cerium(IV) nitrate under specific conditions.

Substitution: Cerium nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Cerium(IV) nitrate is often used in the presence of strong acids like sulfuric acid (H₂SO₄) to oxidize organic compounds.

Reduction Reactions: Reducing agents such as hydrogen peroxide (H₂O₂) can be used to convert cerium(III) nitrate to cerium(IV) nitrate.

Substitution Reactions: Ligands such as ammonia (NH₃) or phosphates can replace nitrate ions in cerium nitrate solutions.

Major Products:

Oxidation: The oxidation of organic compounds by cerium(IV) nitrate typically results in the formation of carbonyl compounds.

Reduction: The reduction of cerium(III) nitrate produces cerium(IV) nitrate.

Substitution: Substitution reactions yield various cerium complexes depending on the ligands used.

Wissenschaftliche Forschungsanwendungen

Cerium nitrate has a wide range of scientific research applications, including:

Chemistry: Used as an oxidizing agent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of cellular processes and as a component in certain staining techniques.

Medicine: Utilized in burn treatment creams, often in combination with silver sulfadiazine, to reduce infection and promote healing.

Industry: Applied in the production of glass and ceramics, as well as in the purification of water and air

Wirkmechanismus

The mechanism of action of cerium nitrate involves its ability to act as an oxidizing agent. Cerium(IV) nitrate can accept electrons from other compounds, leading to their oxidation. This property is particularly useful in organic synthesis, where cerium nitrate can oxidize alcohols to aldehydes or ketones. In biological systems, cerium nitrate can interact with cellular components, leading to oxidative stress and potential antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Cerium nitrate can be compared with other rare earth nitrates, such as lanthanum nitrate and neodymium nitrate. While all these compounds share similar chemical properties, cerium nitrate is unique due to its strong oxidizing ability in the cerium(IV) state. This makes it particularly useful in applications requiring powerful oxidizing agents. Similar compounds include:

- Lanthanum nitrate (La(NO₃)₃)

- Neodymium nitrate (Nd(NO₃)₃)

- Samarium nitrate (Sm(NO₃)₃)

Cerium nitrate stands out due to its higher oxidation potential and broader range of applications .

Biologische Aktivität

Nitric acid, cerium salt (commonly referred to as cerium nitrate, Ce(NO₃)₃), is a compound that has garnered attention for its diverse biological activities. Cerium, a rare earth element, exhibits unique properties due to its ability to exist in multiple oxidation states (Ce³⁺ and Ce⁴⁺), which play crucial roles in various biological processes. This article explores the biological activity of cerium nitrate, focusing on its anti-inflammatory, antibacterial, and antioxidant properties.

- Chemical Formula : Ce(NO₃)₃

- Molecular Weight : 326.131 g/mol

- CAS Number : 10108-73-3

Cerium ions can switch between Ce³⁺ and Ce⁴⁺ states, enabling them to act as both antioxidants and pro-oxidants depending on the physiological conditions. This dual behavior is pivotal in mediating various biological responses:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antibacterial Properties :

Table 1: Summary of Biological Activities of Cerium Nitrate

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges ROS; mimics SOD activity | , |

| Anti-inflammatory | Reduces NO release from macrophages | , |

| Antibacterial | Generates ROS under acidic conditions | , |

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of cerium-containing mesoporous bioactive glass nanoparticles (MBGNPs) on macrophage cells. The results indicated a significant reduction in NO production, suggesting that cerium plays a crucial role in modulating inflammatory responses .

Case Study 2: Antibacterial Activity

Research demonstrated that cerium oxide nanoparticles exhibited substantial antibacterial activity against various pathogens. The mechanism was linked to the generation of hydroxyl radicals under acidic conditions, leading to bacterial cell lysis .

Toxicological Considerations

While cerium nitrate has beneficial biological activities, it also poses potential health risks. Ingestion can lead to gastrointestinal irritation and methemoglobinemia, characterized by reduced oxygen-carrying capacity of blood . Safety data indicate that exposure should be managed carefully to avoid adverse effects.

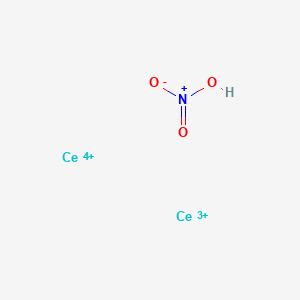

Eigenschaften

CAS-Nummer |

17309-53-4 |

|---|---|

Molekularformel |

CeHNO3 |

Molekulargewicht |

203.129 g/mol |

IUPAC-Name |

cerium;nitric acid |

InChI |

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI-Schlüssel |

ODPUKHWKHYKMRK-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[Ce+3].[Ce+4] |

Kanonische SMILES |

[N+](=O)(O)[O-].[Ce] |

Key on ui other cas no. |

17309-53-4 |

Verwandte CAS-Nummern |

10108-73-3 (Ce(+3) salt) 13093-17-9 (Ce(+4) salt) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.